Thieno[2,3-b]pyrazine Thieno[2,3-b]pyrazine
Brand Name: Vulcanchem
CAS No.: 56088-28-9
VCID: VC21199820
InChI: InChI=1S/C6H4N2S/c1-4-9-6-5(1)7-2-3-8-6/h1-4H
SMILES: C1=CSC2=NC=CN=C21
Molecular Formula: C6H4N2S
Molecular Weight: 136.18 g/mol

Thieno[2,3-b]pyrazine

CAS No.: 56088-28-9

Cat. No.: VC21199820

Molecular Formula: C6H4N2S

Molecular Weight: 136.18 g/mol

* For research use only. Not for human or veterinary use.

Thieno[2,3-b]pyrazine - 56088-28-9

Specification

CAS No. 56088-28-9
Molecular Formula C6H4N2S
Molecular Weight 136.18 g/mol
IUPAC Name thieno[2,3-b]pyrazine
Standard InChI InChI=1S/C6H4N2S/c1-4-9-6-5(1)7-2-3-8-6/h1-4H
Standard InChI Key YJSKZIATOGOJEB-UHFFFAOYSA-N
SMILES C1=CSC2=NC=CN=C21
Canonical SMILES C1=CSC2=NC=CN=C21

Introduction

Physical and Chemical Properties

Thieno[2,3-b]pyrazine exhibits distinctive physical and chemical properties that define its behavior and applications. These properties have been characterized through various analytical methods and are summarized in the following comprehensive table:

PropertyValue
Molecular FormulaC₆H₄N₂S
Molecular Weight136.174
Exact Mass136.009521
Density1.4±0.1 g/cm³
Boiling Point241.4±20.0 °C at 760 mmHg
Flash Point104.4±12.2 °C
Vapor Pressure0.1±0.5 mmHg at 25°C
Refractive Index1.705
Polar Surface Area (PSA)54.02000
LogP2.23
Hazard IdentificationXi (Irritant)

These physical and chemical parameters indicate that Thieno[2,3-b]pyrazine is a relatively stable compound with moderate lipophilicity (LogP of 2.23) and a substantial boiling point characteristic of heterocyclic compounds . The moderate polar surface area (PSA) of 54.02 suggests potential for membrane permeability, which could be relevant for biological applications.

Solubility and Physical State

At standard temperature and pressure, Thieno[2,3-b]pyrazine typically exists as a solid. Its LogP value of 2.23 indicates moderate lipophilicity, suggesting better solubility in organic solvents than in water . This property influences its behavior in various chemical reactions and applications, particularly in synthesis and purification processes.

Thermal Properties

With a boiling point of approximately 241.4±20.0 °C at atmospheric pressure and a flash point of 104.4±12.2 °C, Thieno[2,3-b]pyrazine demonstrates thermal stability comparable to other heterocyclic compounds of similar molecular weight . These thermal characteristics are important considerations for processing, storage, and application development.

Structural Characteristics

Thieno[2,3-b]pyrazine features a distinctive molecular architecture with specific structural attributes that influence its chemical behavior and applications.

Molecular Structure

The compound consists of a thiophene ring fused with a pyrazine ring, creating a bicyclic heterocyclic system. The designation [2,3-b] specifically indicates that the thiophene's second and third positions are shared with the pyrazine ring . This fusion pattern creates a planar molecule with an extended π-conjugated system spanning both rings.

Electronic Structure

The electronic structure of Thieno[2,3-b]pyrazine is characterized by the π-electron distribution across the fused ring system. The presence of both sulfur (in the thiophene ring) and nitrogen atoms (in the pyrazine ring) creates an electronically unique environment. The thiophene contributes its aromatic character while the pyrazine ring, with its two nitrogen atoms, adds electron-withdrawing effects to the system .

Isomeric Forms

Thieno[2,3-b]pyrazine represents one specific isomer within the thienopyrazine family. The position and orientation of the fusion between the thiophene and pyrazine rings distinguish it from other isomers such as thieno[3,4-b]pyrazine. These isomeric differences can substantially impact the electronic properties, reactivity, and potential applications of the compounds .

Synthetic Approaches

The synthesis of Thieno[2,3-b]pyrazine requires careful consideration of reaction conditions and starting materials to achieve the specific fusion pattern between the thiophene and pyrazine rings.

Purification Methods

Purification of Thieno[2,3-b]pyrazine typically involves standard techniques for heterocyclic compounds, such as recrystallization from appropriate solvents, column chromatography, or sublimation. The specific method would depend on the synthetic route and potential impurities present in the crude product .

Comparative Analysis with Related Compounds

Understanding Thieno[2,3-b]pyrazine in context requires comparison with structurally similar compounds, particularly its isomers.

Comparison with Thieno[3,4-b]pyrazine

While Thieno[2,3-b]pyrazine and Thieno[3,4-b]pyrazine share the same molecular formula (C₆H₄N₂S), they differ in the fusion pattern between the thiophene and pyrazine rings. This structural difference leads to distinct electronic properties, reactivity patterns, and potential applications. Thieno[3,4-b]pyrazine has been more extensively studied, particularly in the context of low band gap materials for electronic applications .

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